![molecular formula C10H8ClN3O B565563 Chloridazon-d5 CAS No. 1246818-99-4](/img/structure/B565563.png)
Chloridazon-d5
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Description
Chloridazon-d5, also known as 5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one-d5, is the deuterium labeled Chloridazon . It is a stable isotope labelled compound . The CAS number for Chloridazon-d5 is 1246818-99-4 .
Synthesis Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular formula of Chloridazon-d5 is C10 2H5 H3 Cl N3 O . The molecular weight is 226.67 . The SMILES representation is O=C1C (Cl)=C (N)C=NN1C2=C ( [2H])C ( [2H])=C ( [2H])C ( [2H])=C2 [2H] .Chemical Reactions Analysis
Chloridazon, a herbicide considered as harmless to the ecosystem, has been widely used in recent decades and has accumulated, together with its degradation products desphenyl-chloridazon and methyl-desphenyl-chloridazon, to a non-negligible level in surface water and groundwater . The adsorption of chloridazon and its metabolites by graphene oxide has been studied, and it was found that bonding of chloridazon to graphene oxide is mainly due to hydrophobic interaction and hydrogen bonding .Physical And Chemical Properties Analysis
The molecular weight of Chloridazon-d5 is 226.67 . The molecular formula is C10 2H5 H3 Cl N3 O . The SMILES representation is O=C1C (Cl)=C (N)C=NN1C2=C ( [2H])C ( [2H])=C ( [2H])C ( [2H])=C2 [2H] .Scientific Research Applications
Photocatalytic Degradation
Chloridazon-d5 is used in studies related to the photocatalytic degradation of organic pollutants . It serves as a model compound in these studies. The degradation process is a promising approach for the remediation of pesticide-contaminated wastewater . The high photodegradation efficiency and stability of the photocatalyst are of key importance for practical application of the semiconductor .
Environmental Science and Pollution Research
Chloridazon-d5 is used in environmental science and pollution research . It is employed in the study of advanced oxidation processes for water/wastewater treatment . The research focuses on the use of semiconducting photocatalysts for the degradation of organic pollutants .
Herbicide Degradation Studies
Chloridazon-d5 is used in herbicide degradation studies . It is used as a model compound in the study of the photodegradation activities of composites . The research aims to develop efficient methods for the remediation of pesticide-contaminated wastewater .
Food and Beverage Testing
Chloridazon-d5 is used as a reference standard for unparalleled analytical testing within the food and beverage sector . It helps ensure the safety and quality of food and beverage products .
Rapid Detection in Agricultural Products
Chloridazon-d5 is used in the development of methods for its rapid detection in agricultural products . For instance, an immunochromatographic assay strip has been developed for the rapid detection of Chloridazon-d5 in oranges and celery .
Study of Persistent Organic Pollutants (POPs)
Chloridazon-d5 is used in the study of persistent organic pollutants (POPs) . It is used as a model compound in the study of the photodegradation of POPs . The research aims to develop efficient methods for the removal of POPs from wastewater .
properties
IUPAC Name |
5-amino-4-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2/i1D,2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKYKTKDBLFHCY-RALIUCGRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)C(=C(C=N2)N)Cl)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloridazon-d5 |
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